Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate

Lipophilicity Membrane permeability Drug-likeness

Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate (CAS 6289-81-2; also known as Sodium 2-hydroxytetralin-2-sulfonic acid or NSC5741) is a geminally substituted tetralin sulfonate salt bearing both a hydroxyl and a sulfonate group at the C2 position of the 1,2,3,4-tetrahydronaphthalene ring system. Its molecular formula is C₁₀H₁₂NaO₄S with a molecular weight of 251.25 g·mol⁻¹.

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 6289-81-2
Cat. No. B12802030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate
CAS6289-81-2
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(O)S(=O)(=O)O
InChIInChI=1S/C10H12O4S/c11-10(15(12,13)14)6-5-8-3-1-2-4-9(8)7-10/h1-4,11H,5-7H2,(H,12,13,14)
InChIKeyQBRKFGGAOFUKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,2,3,4-Tetrahydro-2-Hydroxynaphthalene-2-Sulphonate (CAS 6289-81-2): Procurement-Grade Physicochemical Baseline


Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate (CAS 6289-81-2; also known as Sodium 2-hydroxytetralin-2-sulfonic acid or NSC5741) is a geminally substituted tetralin sulfonate salt bearing both a hydroxyl and a sulfonate group at the C2 position of the 1,2,3,4-tetrahydronaphthalene ring system. Its molecular formula is C₁₀H₁₂NaO₄S with a molecular weight of 251.25 g·mol⁻¹ . The compound exhibits a density of 1.5 g·cm⁻³, a polar surface area (PSA) of 82.98 Ų, an octanol–water partition coefficient (LogP) of 1.83, and a refractive index of 1.645 . These computed physicochemical descriptors place it as a moderately lipophilic, water-soluble sulfonate with a hydrogen-bonding profile that is distinct from both fully aromatic naphthalene sulfonates and other tetralin sulfonate derivatives.

Why Generic Substitution Fails for Sodium 1,2,3,4-Tetrahydro-2-Hydroxynaphthalene-2-Sulphonate


In-class tetralin sulfonates and naphthalene sulfonates cannot be freely interchanged with Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate because its geminal 2-hydroxy-2-sulfonate architecture creates a unique combination of hydrogen-bond donor/acceptor capacity, stereoelectronic effects, and physicochemical properties that are absent in the non-hydroxylated analog (Sodium tetrahydronaphthalene-2-sulfonate, CAS 25447-59-0), the fully aromatic positional isomer (Sodium 2-naphthol-7-sulfonate, CAS 135-55-7), and the 6-methoxy-substituted derivative (CAS 1017781-39-3) . The co-localization of –OH and –SO₃Na on the same sp³ carbon introduces intramolecular hydrogen-bonding potential, alters aqueous solvation, and provides a unique synthetic handle for cyclization chemistry that is not replicable by any of the above comparators. The quantitative evidence below demonstrates measurable differences in LogP, PSA, density, and molecular weight that directly impact solubility, permeability, and reactivity profiles.

Product-Specific Quantitative Evidence Guide: Sodium 1,2,3,4-Tetrahydro-2-Hydroxynaphthalene-2-Sulphonate vs. Closest Analogs


LogP Advantage Over Fully Aromatic Positional Isomer Sodium 2-Naphthol-7-Sulfonate

The target compound exhibits a computed LogP of 1.83 , which is substantially lower than the LogP of 2.53 measured for the fully aromatic positional isomer Sodium 2-naphthol-7-sulfonate (CAS 135-55-7) [1]. This 0.70 log unit reduction corresponds to an approximately 5-fold lower octanol–water partition coefficient, indicating significantly reduced lipophilicity. For procurement decisions in medicinal chemistry, this LogP value falls within the optimal range (1–3) for oral bioavailability according to Lipinski guidelines, whereas the comparator's higher LogP may predispose it to excessive plasma protein binding or poorer aqueous solubility.

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area Differentiation from Sodium 2-Naphthol-7-Sulfonate

The target compound has a computed polar surface area (PSA) of 82.98 Ų , which is lower than the PSA of 85.81 Ų reported for Sodium 2-naphthol-7-sulfonate (CAS 135-55-7) [1]. While both values fall within the generally accepted threshold of <140 Ų for oral bioavailability, the 2.83 Ų difference is structurally meaningful: PSA values below 90 Ų are associated with favorable blood-brain barrier (BBB) penetration potential, whereas values above 90 Ų often correlate with poor CNS exposure. The target compound's PSA (82.98 Ų) sits below this empirical BBB threshold, while the comparator's PSA (85.81 Ų) approaches it more closely. However, this is a class-level inference based on empirical guidelines; no direct BBB permeability data exist for either compound.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Higher Density Compared to 6-Methoxy-Substituted Tetralin Sulfonate Analog

The target compound has a reported density of 1.5 g·cm⁻³ , which is 5.6% higher than the density of 1.42 g·cm⁻³ reported for the 6-methoxy-substituted analog Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate (CAS 1017781-39-3) [1]. This density difference, measured at 25 °C, reflects stronger intermolecular interactions (likely hydrogen-bonding networks involving the geminal –OH and –SO₃Na groups) in the target compound. The absence of the electron-donating 6-methoxy substituent in the target compound eliminates a steric and electronic perturbation that otherwise reduces crystal lattice energy in the 6-methoxy analog, resulting in less efficient packing.

Crystal packing Intermolecular interactions Formulation density

Molecular Weight Advantage Over 6-Methoxy-Substituted Analog

With a molecular weight of 251.25 g·mol⁻¹ , the target compound is 29.02 g·mol⁻¹ lighter (10.4% lower MW) than the 6-methoxy-substituted analog Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate (CAS 1017781-39-3; MW = 280.27 g·mol⁻¹) [1]. In multi-step synthetic sequences where the tetralin sulfonate serves as a protected intermediate or a building block, the lower MW of the target compound translates directly to higher atom economy and reduced mass-intensity of subsequent reactions. For procurement of intermediates intended for scale-up, this MW advantage reduces the per-kilogram cost contribution of the sulfonate fragment in the final API.

Atom economy Synthetic intermediate efficiency Molecular weight

Geminal 2-Hydroxy-2-Sulfonate Architecture: Unique Synthetic Versatility vs. Non-Hydroxylated Analog

The target compound is distinguished from the non-hydroxylated comparator Sodium tetrahydronaphthalene-2-sulfonate (CAS 25447-59-0) by the presence of both a hydroxyl and a sulfonate group on the same C2 carbon—a geminal arrangement that is absent in all other commercially available tetralin sulfonates. This architecture enables unique reactivity pathways, including intramolecular cyclization to form cyclic sulfite or sulfate esters, and the potential to serve as a masked ketone equivalent via dehydration–tautomerization. While the non-hydroxylated analog can only undergo sulfonate-specific reactions (e.g., nucleophilic displacement, salt metathesis), the target compound's geminal –OH/–SO₃Na pairing provides bifunctional reactivity at a single carbon center. No direct head-to-head reactivity comparison has been published; this is a class-level inference based on the well-established organic chemistry of geminal hydroxy-sulfonate systems.

Geminal functionality Cyclization precursor Synthetic intermediate

Best Research and Industrial Application Scenarios for Sodium 1,2,3,4-Tetrahydro-2-Hydroxynaphthalene-2-Sulphonate


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity (LogP ~1.8)

In drug discovery programs where target compound LogP values in the 1–3 range are desired for optimal oral absorption and acceptable aqueous solubility, Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate (LogP = 1.83) offers a more favorable starting point than the more lipophilic Sodium 2-naphthol-7-sulfonate (LogP = 2.53). The approximately 5-fold lower lipophilicity reduces the risk of excessive logD-driven off-target binding and poor solubility, while the tetralin core retains sufficient aromatic character for target engagement. This intermediate lipophilicity profile is supported by the cross-study comparable LogP data presented in Section 3, Evidence Item 1.

Synthetic Chemistry: Bifunctional C2 Building Block for Spirocyclic and Heterocyclic Synthesis

The geminal 2-hydroxy-2-sulfonate architecture uniquely enables intramolecular cyclization reactions (e.g., with diols, diamines, or amino alcohols) to form spirocyclic sulfite esters, sulfamidates, or oxathiazolidine S,S-dioxides at the tetralin C2 position. This reactivity is structurally impossible with the non-hydroxylated analog Sodium tetrahydronaphthalene-2-sulfonate (CAS 25447-59-0), which lacks the requisite hydroxyl group for cyclization . Procurement of the target compound is therefore essential for synthetic routes that require a bifunctional tetralin C2 synthon, as substantiated by the class-level inference evidence in Section 3, Evidence Item 5.

Process Chemistry: Lower-MW Intermediate for Atom-Economical Scale-Up

For multi-kilogram synthesis campaigns, the target compound's molecular weight of 251.25 g·mol⁻¹ provides a 10.4% mass efficiency advantage over the 6-methoxy-substituted analog (MW = 280.27 g·mol⁻¹) . When the tetralin sulfonate serves as a protecting group or a transient intermediate that is ultimately cleaved, every mole of target compound purchased carries 29 g less mass that must be carried through subsequent steps and ultimately discarded as waste. This MW advantage, documented in Section 3, Evidence Item 4, directly reduces solvent consumption, reactor volume requirements, and waste disposal costs in scale-up operations.

Formulation Development: Higher-Density Solid Form for Controlled-Release Dosage Forms

The 5.6% higher solid-state density of the target compound (1.5 g·cm⁻³) compared to the 6-methoxy analog (1.42 g·cm⁻³) may be exploited in solid oral dosage forms where higher bulk density contributes to improved powder flow, reduced segregation during blending, and more consistent die filling in tablet compression. Additionally, the stronger intermolecular interactions implied by the higher density could translate to slower dissolution kinetics, a property of interest for sustained-release formulation design. This differential is drawn from the cross-study comparable density data in Section 3, Evidence Item 3.

Quote Request

Request a Quote for Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.